molecular formula C7H10N4 B062693 2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile CAS No. 168260-22-8

2-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]acetonitrile

Cat. No.: B062693
CAS No.: 168260-22-8
M. Wt: 150.18 g/mol
InChI Key: NBPXZCJXBQYQCO-UHFFFAOYSA-N
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Description

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile is a chemical compound belonging to the class of 1,2,4-triazoles. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their good pharmacodynamic and pharmacokinetic profiles .

Scientific Research Applications

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile has several applications in scientific research:

Future Directions

The future directions in the research of 1,2,4-triazole derivatives are promising. These compounds have a wide range of biological activities and potential applications in medicine, making them a focus of ongoing research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isopropyl hydrazine with acetonitrile derivatives in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. These methods are designed to be atom-economical and environmentally benign, often avoiding the use of heavy metals or other hazardous materials .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A parent compound with similar biological activities.

    3-Isopropyl-1H-1,2,4-triazole: A closely related compound with slight structural differences.

    2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: Another derivative with similar chemical properties.

Uniqueness

What sets 2-(3-Isopropyl-1H-1,2,4-triazol-5-yl)acetonitrile apart is its specific isopropyl substitution, which can influence its biological activity and pharmacokinetic properties. This makes it a valuable compound for targeted drug development and other specialized applications .

Properties

IUPAC Name

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-5(2)7-9-6(3-4-8)10-11-7/h5H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPXZCJXBQYQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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